molecular formula C22H30N2O3S B10872456 N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B10872456
M. Wt: 402.6 g/mol
InChI Key: MGLOKVJQWDSLIY-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, a hydroxyl group, and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE typically involves the condensation of 3,5-di(tert-butyl)-2-hydroxybenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in a suitable solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Mechanism of Action

The mechanism of action of N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity . The sulfonohydrazide moiety can interact with various biological pathways, potentially inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-{[3,5-DI(TERT-BUTYL)-2-HYDROXYPHENYL]METHYLENE}-4-METHYL-1-BENZENESULFONOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H30N2O3S/c1-15-8-10-18(11-9-15)28(26,27)24-23-14-16-12-17(21(2,3)4)13-19(20(16)25)22(5,6)7/h8-14,24-25H,1-7H3/b23-14+

InChI Key

MGLOKVJQWDSLIY-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.